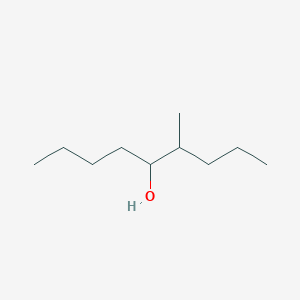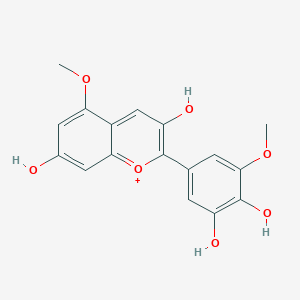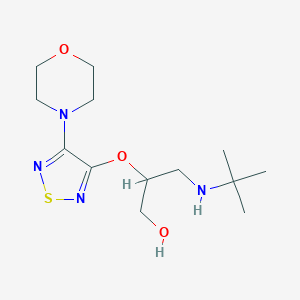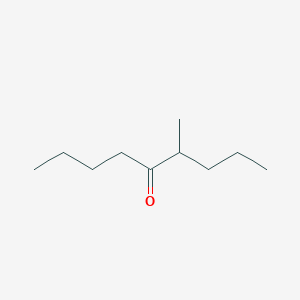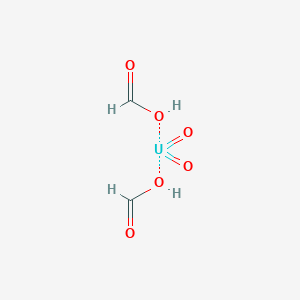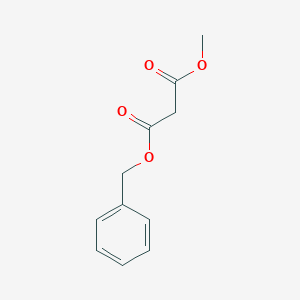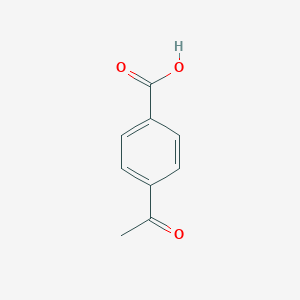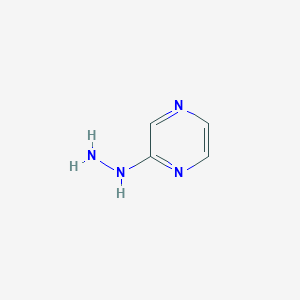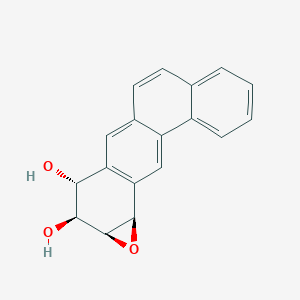
1-Ethyl-3-methyl-3-phospholene 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3-methyl-3-phospholene 1-oxide is a chemical compound with the molecular formula C6H11OP. This compound belongs to the class of organophosphorus compounds, which are characterized by the presence of phosphorus atoms bonded to carbon atoms. Organophosphorus compounds are widely used in various fields, including agriculture, medicine, and industry, due to their diverse chemical properties and reactivity .
Mechanism of Action
Target of Action
Phospholene oxides are known to be involved in various chemical reactions, suggesting that their targets could be a wide range of organic compounds .
Mode of Action
1-Ethyl-3-methyl-3-phospholene 1-oxide is likely to interact with its targets through chemical reactions. For instance, a series of 1-substituted-3-methyl-2-phospholene oxides was prepared from the corresponding 3-phospholene oxides by double bond rearrangement . The exact mode of action would depend on the specific reaction and the conditions under which it occurs.
Biochemical Pathways
Given its chemical reactivity, it’s plausible that it could be involved in various biochemical pathways, particularly those involving phosphorus-containing compounds .
Pharmacokinetics
Like other small organic molecules, its bioavailability would likely be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific reactions it participates in. For example, in the preparation of 1-substituted-3-methyl-2-phospholene oxides, it undergoes double bond rearrangement . The resulting compounds could have different properties and biological activities.
Action Environment
The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. These could include the pH, temperature, and the presence of other reactants or catalysts
Preparation Methods
The synthesis of 1-Ethyl-3-methyl-3-phospholene 1-oxide can be achieved through several synthetic routes. One common method involves the reaction of ethylphosphonic dichloride with methylmagnesium bromide, followed by cyclization to form the desired phosphol compound. The reaction conditions typically include the use of an inert atmosphere, such as nitrogen or argon, and the application of heat to facilitate the cyclization process .
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis of this compound .
Chemical Reactions Analysis
1-Ethyl-3-methyl-3-phospholene 1-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form phosphonic acid derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of phosphine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphonic acids, while reduction produces phosphines .
Scientific Research Applications
1-Ethyl-3-methyl-3-phospholene 1-oxide has several scientific research applications across various fields:
Chemistry: The compound is used as a building block in the synthesis of more complex organophosphorus compounds, which are valuable in the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule with applications in enzyme inhibition and protein modification.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Comparison with Similar Compounds
1-Ethyl-3-methyl-3-phospholene 1-oxide can be compared with other similar organophosphorus compounds, such as:
- 1-Ethyl-2-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one
- 1-Propyl-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one
- 1-Ethyl-3-phenyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one
These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of ethyl and methyl groups, which confer distinct properties and applications compared to its analogs .
Properties
IUPAC Name |
1-ethyl-3-methyl-2,5-dihydro-1λ5-phosphole 1-oxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13OP/c1-3-9(8)5-4-7(2)6-9/h4H,3,5-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHKAVNUKKRGJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP1(=O)CC=C(C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13OP |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20571207 |
Source


|
| Record name | 1-Ethyl-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20571207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7529-24-0 |
Source


|
| Record name | 1-Ethyl-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20571207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
